

Application Notes and Protocols: Rosemary Extract as a Natural Antioxidant in Food Preservation

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Compound of Interest

Compound Name: Antioxidant agent-1

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Introduction

Rosemary extract, derived from the leaves of *Rosmarinus officinalis* L., is a potent natural antioxidant and antimicrobial agent increasingly utilized in the food industry as a clean-label alternative to synthetic preservatives.[1][2] Its efficacy in extending the shelf-life of various food products is primarily attributed to its rich composition of phenolic compounds, which include carnosic acid, carnosol, and rosmarinic acid.[2][3] These compounds exert their preservative effects by scavenging free radicals, chelating pro-oxidative metals, and inhibiting the growth of a wide range of foodborne pathogens.[4][5]

This document provides detailed application notes and experimental protocols for evaluating the efficacy of rosemary extract as a food preservative.

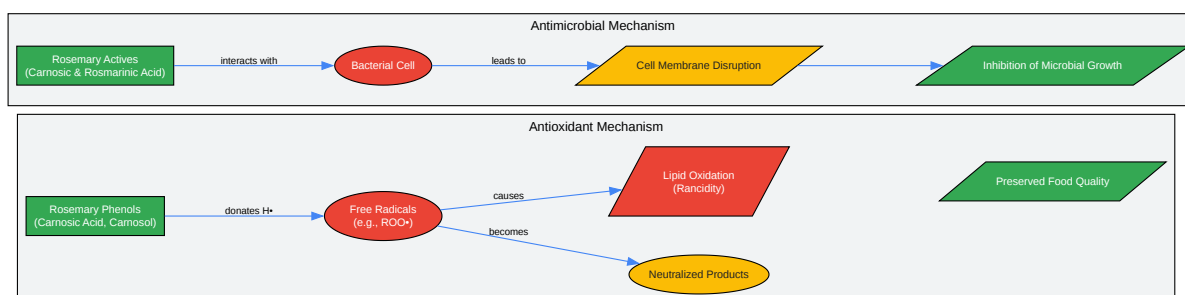
Mechanism of Action

Rosemary extract's preservative action is twofold: antioxidant and antimicrobial.

- **Antioxidant Activity:** The phenolic diterpenes, carnosic acid and carnosol, are the primary contributors to rosemary extract's antioxidant capacity, accounting for up to 90% of its free-radical scavenging ability.[1][3] They donate hydrogen atoms to free radicals, thus neutralizing them and breaking the chain reactions of lipid oxidation. This process is crucial

in preventing rancidity and the development of off-flavors in fat-rich foods.[2][6] Additionally, certain compounds in rosemary extract can chelate metal ions, which are catalysts for oxidative reactions.[5]

- **Antimicrobial Activity:** Rosemary extract has demonstrated broad-spectrum antimicrobial activity against various foodborne bacteria, including *Escherichia coli*, *Staphylococcus aureus*, and *Listeria monocytogenes*. [1] The antimicrobial effects are largely attributed to carnosic acid and rosmarinic acid, which can disrupt bacterial cell membranes, leading to a loss of viability. [1]



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Caption: Antioxidant and antimicrobial mechanisms of rosemary extract.

Data Presentation

Table 1: Recommended Concentrations of Rosemary Extract in Various Food Products

| Food Product | Recommended Concentration (ppm) | Primary Function | Reference(s) |
|---|---------------------------------|-------------------------------|--|
| Meat and Poultry | 200 - 1000 | Antioxidant, Antimicrobial | [7] [8] |
| Edible Oils (e.g., Sunflower, Rapeseed) | 50 - 200 | Antioxidant | [9] [10] |
| Sausages | 200 - 1000 | Antioxidant | [2] [7] |
| Seafood | 200 - 1000 | Antioxidant, Antimicrobial | [2] |
| Bakery and Snack Items | Varies | Antioxidant (Mold Inhibition) | [1] |

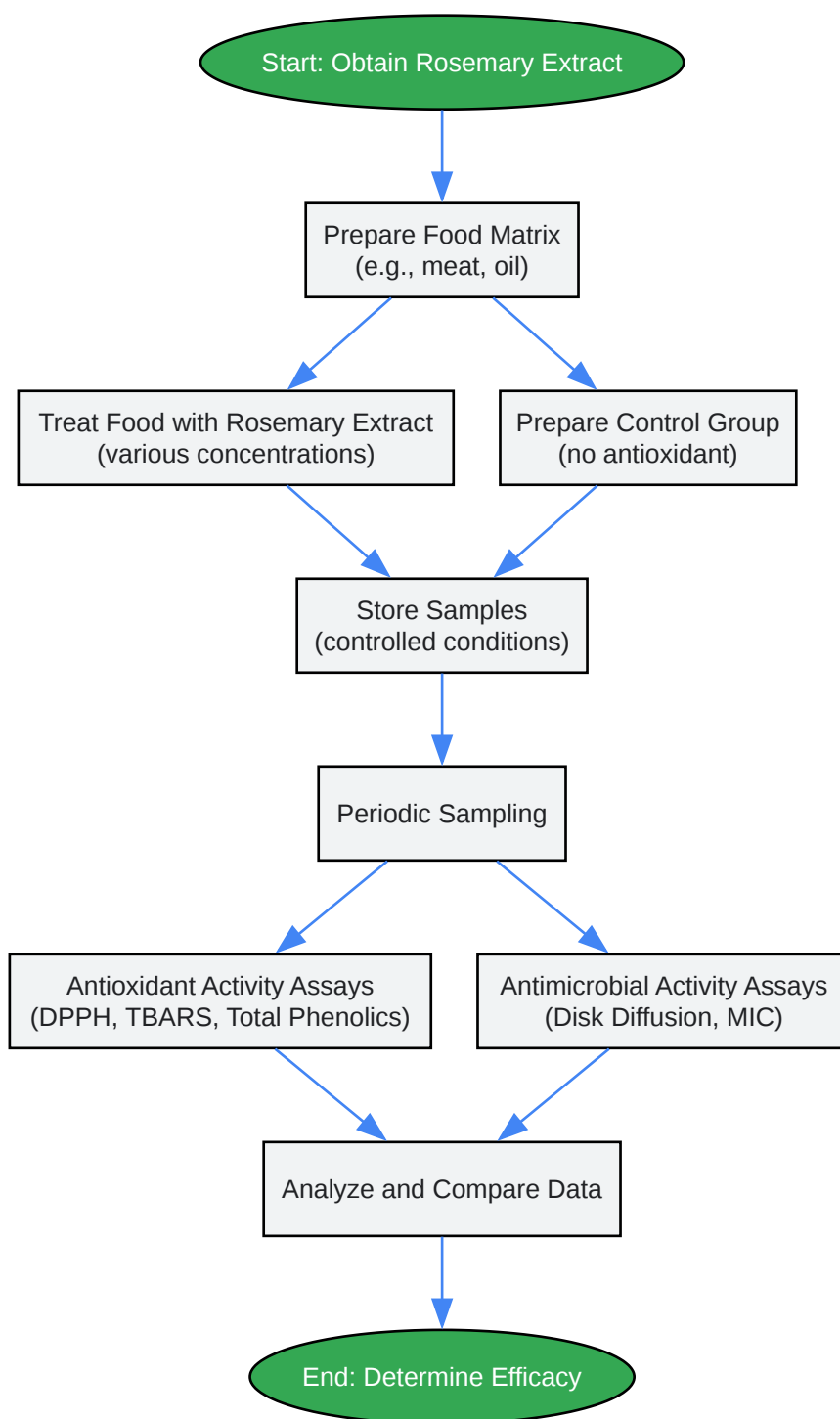
Table 2: Efficacy of Rosemary Extract in Meat Preservation

| Meat Type | Rosemary Extract Concentration (ppm) | Parameter Measured | Results | Reference(s) |
|-----------------|--------------------------------------|---------------------------------------|---|---|
| Chicken Patties | 350 | TBARS (mg malondialdehyde /kg meat) | Significantly lower TBARS values compared to control after 7 days of storage. | [7] [8] |
| Beef | 1600 (nano-encapsulated) | Total Viable Count | Extended shelf-life to 21 days under refrigeration. | [11] |
| Minced Raw Meat | 5,000 - 15,000 (0.5% - 1.5% v/w) | Bacterial Counts (Total viable count) | Significant reduction in bacterial growth over 21 days of storage at 4°C. | [12] |

Table 3: Antioxidant Activity of Rosemary Extract in Edible Oils

| Oil Type | Rosemary Extract Concentration (ppm) | Parameter Measured | Results | Reference(s) |
|----------------------|--------------------------------------|-------------------------|--|----------------------|
| Sunflower Oil | 200 | Peroxide Value (meq/kg) | Lower peroxide value (75.7) compared to control after 3 weeks at 60°C. | [9] |
| Rapeseed Oil | 100 | Oxidative Stability | Equivalent shelf-life to 50 ppm of TBHQ. | [10] |
| Olive and Sesame Oil | 10,000 - 20,000 (1% - 2%) | Peroxide Value | High antioxidant activity compared to control samples. | [13] |

Experimental Protocols



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Caption: General experimental workflow for evaluating rosemary extract.

Protocol 1: Determination of Total Phenolic Content (Folin-Ciocalteu Method)

This protocol is adapted from the Folin-Ciocalteu method for determining the total phenolic content in plant extracts.^{[14][15][16]}

Materials:

- Rosemary extract
- Folin-Ciocalteu reagent
- Gallic acid (standard)
- Sodium carbonate (Na_2CO_3) solution (7.5% w/v)
- Methanol
- Distilled water
- Spectrophotometer
- Volumetric flasks, pipettes, and test tubes

Procedure:

- **Standard Curve Preparation:** a. Prepare a stock solution of gallic acid (1 mg/mL) in methanol. b. From the stock solution, prepare a series of dilutions (e.g., 0, 50, 100, 150, 250, 500 $\mu\text{g/mL}$) in distilled water.
- **Sample Preparation:** a. Dissolve a known amount of rosemary extract in methanol to obtain a stock solution (e.g., 1 mg/mL). b. Dilute the stock solution with distilled water to a suitable concentration for analysis.
- **Reaction:** a. To a test tube, add 0.5 mL of the diluted standard or sample solution. b. Add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water) and mix thoroughly. c. After 5 minutes, add 2 mL of 7.5% sodium carbonate solution and mix again. d. Incubate the mixture in the dark at room temperature for 1 hour.

- Measurement: a. Measure the absorbance of the solutions at 765 nm using a spectrophotometer against a blank (containing all reagents except the sample/standard).
- Calculation: a. Plot the absorbance of the gallic acid standards versus their concentration to create a standard curve. b. Determine the concentration of total phenolics in the rosemary extract sample from the standard curve. c. Express the results as mg of gallic acid equivalents (GAE) per gram of extract.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of the rosemary extract.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Rosemary extract
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- Ascorbic acid or Trolox (positive control)
- Spectrophotometer
- Pipettes and microplates or cuvettes

Procedure:

- DPPH Solution Preparation: a. Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle.
- Sample and Control Preparation: a. Prepare a series of dilutions of the rosemary extract in methanol (e.g., 10, 25, 50, 100 µg/mL). b. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
- Reaction: a. In a microplate well or cuvette, add 100 µL of each sample or control dilution. b. Add 100 µL of the DPPH solution to each well and mix. c. For the control (blank), add 100 µL

of methanol instead of the sample. d. Incubate the plate in the dark at room temperature for 30 minutes.

- Measurement: a. Measure the absorbance of the solutions at 517 nm.
- Calculation: a. Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 b. Plot the % scavenging against the extract concentration and determine the IC₅₀ value (the concentration of the extract that scavenges 50% of the DPPH radicals).

Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation in Meat

This protocol is used to quantify malondialdehyde (MDA), a secondary product of lipid oxidation, in meat samples.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Materials:

- Meat samples (control and treated with rosemary extract)
- Trichloroacetic acid (TCA) solution (15% w/v)
- Thiobarbituric acid (TBA) solution (0.375% w/v)
- Butylated hydroxytoluene (BHT) solution (optional, to prevent further oxidation during the assay)
- Homogenizer
- Centrifuge
- Water bath
- Spectrophotometer

Procedure:

- Sample Homogenization: a. Homogenize 5 g of the meat sample with 25 mL of 15% TCA solution (and BHT if used).
- Extraction: a. Centrifuge the homogenate at 3000 rpm for 10 minutes. b. Filter the supernatant to obtain a clear extract.
- Reaction: a. Mix 2 mL of the clear extract with 2 mL of 0.375% TBA solution in a test tube. b. Heat the mixture in a boiling water bath (95-100°C) for 15 minutes. c. Cool the tubes to room temperature.
- Measurement: a. Measure the absorbance of the resulting pink-colored solution at 532 nm.
- Calculation: a. A standard curve can be prepared using 1,1,3,3-tetraethoxypropane (TEP), which hydrolyzes to form MDA. b. Calculate the TBARS value and express it as mg of malondialdehyde (MDA) per kg of meat.

Protocol 4: Antimicrobial Susceptibility Testing - Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of rosemary extract. [\[6\]](#)[\[20\]](#)[\[21\]](#)

Materials:

- Rosemary extract
- Test microorganisms (e.g., *E. coli*, *S. aureus*)
- Mueller-Hinton Agar (MHA) plates
- Sterile filter paper disks (6 mm)
- Sterile saline solution (0.85% NaCl)
- McFarland standard (0.5)
- Incubator

Procedure:

- Inoculum Preparation: a. Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Plate Inoculation: a. Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.
- Disk Application: a. Impregnate sterile filter paper disks with a known concentration of the rosemary extract. b. Place the impregnated disks onto the surface of the inoculated MHA plates. c. A disk with a known antibiotic can be used as a positive control, and a disk with the solvent used to dissolve the extract as a negative control.
- Incubation: a. Incubate the plates at 37°C for 18-24 hours.
- Measurement: a. Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol determines the lowest concentration of rosemary extract that inhibits the visible growth of a microorganism.[\[6\]](#)[\[22\]](#)[\[23\]](#)

Materials:

- Rosemary extract
- Test microorganisms
- Mueller-Hinton Broth (MHB) or other suitable broth
- 96-well microtiter plates
- Sterile saline solution
- Incubator

- Microplate reader (optional)

Procedure:

- Extract Dilution: a. In a 96-well plate, perform serial two-fold dilutions of the rosemary extract in the broth to obtain a range of concentrations.
- Inoculum Preparation: a. Prepare a bacterial suspension and dilute it in broth to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation and Incubation: a. Add the standardized inoculum to each well containing the diluted extract. b. Include a positive control (broth + inoculum, no extract) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the extract at which no visible growth is observed. c. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

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